REACTION_SMILES
|
[CH2:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[N+:19]12[CH2:20][CH2:21][CH2:22][C:23]([OH:27])([CH2:24][CH2:25]1)[CH2:26]2.[CH3:1][c:2]1[cH:3][cH:4][c:5]([S:6]([O-:7])(=[O:8])=[O:9])[cH:10][cH:11]1.[CH3:34][CH2:35][OH:36].[CH:28]([O-:29])=[O:30].[NH4+:31].[Na+:33].[OH-:32]>>[N:19]12[CH2:20][CH2:21][CH2:22][C:23]([OH:27])([CH2:24][CH2:25]1)[CH2:26]2
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Name
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OC12CCC[N+](Cc3ccccc3)(CC1)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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OC12CCC[N+](Cc3ccccc3)(CC1)C2
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)[O-])cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
OC12CCCN(CC1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |